Cas no 20075-97-2 ((2S)-2,4-Dimethylpentanoic acid)

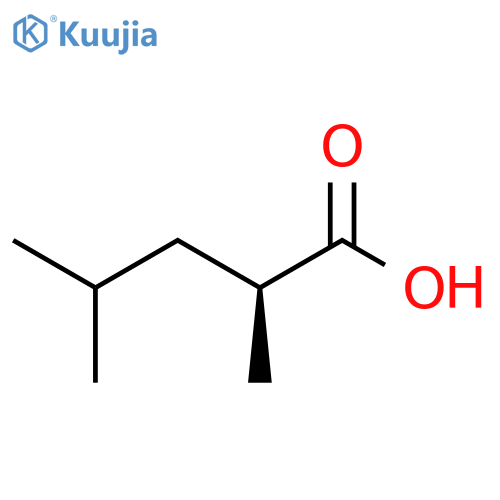

20075-97-2 structure

商品名:(2S)-2,4-Dimethylpentanoic acid

CAS番号:20075-97-2

MF:C7H14O2

メガワット:130.184862613678

CID:4669929

(2S)-2,4-Dimethylpentanoic acid 化学的及び物理的性質

名前と識別子

-

- (S)-2,4-dimethylpentanoic acid

- (2S)-2,4-Dimethylpentanoic acid

-

- インチ: 1S/C7H14O2/c1-5(2)4-6(3)7(8)9/h5-6H,4H2,1-3H3,(H,8,9)/t6-/m0/s1

- InChIKey: XMKDPSQQDXTCCK-LURJTMIESA-N

- ほほえんだ: C(O)(=O)[C@@H](C)CC(C)C

じっけんとくせい

- 密度みつど: 0.933±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 210.9±8.0 ºC (760 Torr),

- フラッシュポイント: 94.5±9.8 ºC,

- ようかいど: 微溶性(5.6 g/l)(25ºC)、

(2S)-2,4-Dimethylpentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6505713-1.0g |

(2S)-2,4-dimethylpentanoic acid |

20075-97-2 | 1g |

$2578.0 | 2023-05-29 | ||

| Enamine | EN300-6505713-0.05g |

(2S)-2,4-dimethylpentanoic acid |

20075-97-2 | 0.05g |

$2166.0 | 2023-05-29 | ||

| Enamine | EN300-6505713-10.0g |

(2S)-2,4-dimethylpentanoic acid |

20075-97-2 | 10g |

$11090.0 | 2023-05-29 | ||

| Enamine | EN300-6505713-5.0g |

(2S)-2,4-dimethylpentanoic acid |

20075-97-2 | 5g |

$7479.0 | 2023-05-29 | ||

| Enamine | EN300-6505713-0.1g |

(2S)-2,4-dimethylpentanoic acid |

20075-97-2 | 0.1g |

$2268.0 | 2023-05-29 | ||

| Enamine | EN300-6505713-0.25g |

(2S)-2,4-dimethylpentanoic acid |

20075-97-2 | 0.25g |

$2372.0 | 2023-05-29 | ||

| Enamine | EN300-6505713-0.5g |

(2S)-2,4-dimethylpentanoic acid |

20075-97-2 | 0.5g |

$2475.0 | 2023-05-29 | ||

| Enamine | EN300-6505713-2.5g |

(2S)-2,4-dimethylpentanoic acid |

20075-97-2 | 2.5g |

$5055.0 | 2023-05-29 |

(2S)-2,4-Dimethylpentanoic acid 関連文献

-

1. Chiral synthesis of polyketide-derived natural products. Part 5. Synthesis of a chiral segment corresponding to the C-1—C-5 unit of erythromycin A from D-glucoseYuji Oikawa,Takao Nishi,Osamu Yonemitsu J. Chem. Soc. Perkin Trans. 1 1985 19

-

Steven V. Ley,Darren J. Dixon,Richard T. Guy,Maria A. Palomero,Alessandra Polara,Félix Rodríguez,Tom D. Sheppard Org. Biomol. Chem. 2004 2 3618

-

3. Influence of carbon monoxide partial pressure on the isomeric distribution of the hydroformylation products of olefinsF. Piacenti,P. Pino,R. Lazzaroni,M. Bianchi J. Chem. Soc. C 1966 488

-

4. Synthesis of salinomycinPhilip J. Kocieński,Richard C. D. Brown,Agnès Pommier,Martin Procter,Bernd Schmidt J. Chem. Soc. Perkin Trans. 1 1998 9

-

5. Chiral synthesis of polyketide-derived natural products. Part 6. Chemical correlation of chiral synthons, derived from D-glucose for the synthesis of erythromycin A, with chemical cleavage products the natural antibioticYuji Oikawa,Takao Nishi,Osamu Yonemitsu J. Chem. Soc. Perkin Trans. 1 1985 27

20075-97-2 ((2S)-2,4-Dimethylpentanoic acid) 関連製品

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 506-17-2(cis-Vaccenic acid)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬